molecular formula C21H34O2 B1597993 Benzyl myristate CAS No. 31161-71-4

Benzyl myristate

Cat. No. B1597993
CAS RN: 31161-71-4
M. Wt: 318.5 g/mol
InChI Key: TUMGCEIAYMZKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl myristate is an emollient that has a silicone-like feel and multiple functions in cosmetic products . It is used in various industries such as food, cosmetics, and pharmaceutics .


Synthesis Analysis

Benzyl myristate can be synthesized by the reaction of myristoyl chloride and a slight excess of benzyl alcohol . The reaction mixture is continuously stirred at 80 °C in an oil-bath for an appropriate time, and the progress of the reaction is monitored by TLC .


Molecular Structure Analysis

The molecular formula of Benzyl myristate is C21H34O2 . It has an average mass of 318.493 Da and a monoisotopic mass of 318.255890 Da .


Chemical Reactions Analysis

Benzyl myristate can be generated using the Williamson Ether Synthesis . In the case of benzyl alcohol oxidation, it can be studied over a Pd/Al2O3 catalyst .


Physical And Chemical Properties Analysis

Benzyl myristate has a density of 0.9±0.1 g/cm3, a boiling point of 404.8±14.0 °C at 760 mmHg, and a flash point of 107.2±18.5 °C . It has a molar refractivity of 97.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 340.3±3.0 cm3 .

Scientific Research Applications

Magnetic Fluids Research

  • Magnetite-Myristate-Benzene Magnetic Fluids : A study by Feoktystov et al. (2009) explored magnetic fluids using myristic acid as an alternative stabilizer to oleic acid. This research indicates the potential of benzyl myristate in developing advanced magnetic fluids.

Cosmetic Applications

  • Emollient Ester in Cosmetics : A new emollient ester named Crodamol STS, which includes PPG-3 Benzyl Ether Myristate, was investigated by Gao, Pereira, and Obukowho (2005). This study highlights its applications in enhancing hair shine and in various cosmetic products.

Toxicology Studies

  • Toxicity and Carcinogenicity Studies : Stenbäck and Shubik (1974) conducted research on the potential carcinogenicity and toxicity of several cutaneous agents, including isopropyl myristate. While not directly studying benzyl myristate, this research provides context on the safety assessment of similar compounds.

Pharmaceutical Applications

  • Drug Release Studies : Research by Chen-Chow and Frank (1981) on the release of lidocaine and benzocaine from aqueous gels using isopropyl myristate as a solvent could provide insights into similar uses for benzyl myristate.

Alternative Models in Drug Discovery

  • Galleria Mellonella Model : In a study on solvent options for in vivo assays using the Galleria mellonella larvae model, Suay-García et al. (2019) included isopropyl myristate as one of the non-aqueous solvents. This might imply potential applications for benzyl myristate in similar biological models.

Environmental and Industrial Research

  • Air Pollutants in Cement Kilns : A study by Sidhu et al. (2001) investigating hazardous air pollutants' formation from reactions of organics in cement kilns used benzene/myristic acid mixtures, suggesting the relevance of myristic acid derivatives like benzyl myristate in environmental research.

Safety And Hazards

Benzyl myristate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Future Directions

The future directions of Benzyl myristate could involve its use in the food and beverage industry due to its health-beneficial characteristics and desired flavor properties . It could also be used in the development of cost-effective, rapid, reliable, robust, and eco-friendly analytical techniques to detect adulterants in essential oils .

properties

IUPAC Name

benzyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMGCEIAYMZKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185091
Record name Benzyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl myristate

CAS RN

31161-71-4
Record name Benzyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31161-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93YQ04RQ2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl myristate
Reactant of Route 2
Reactant of Route 2
Benzyl myristate
Reactant of Route 3
Reactant of Route 3
Benzyl myristate
Reactant of Route 4
Reactant of Route 4
Benzyl myristate
Reactant of Route 5
Reactant of Route 5
Benzyl myristate
Reactant of Route 6
Reactant of Route 6
Benzyl myristate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.